molecular formula C11H18O4 B13118076 (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid

(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid

Cat. No.: B13118076
M. Wt: 214.26 g/mol
InChI Key: VVSAYHWSWJIDKR-WRWORJQWSA-N
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Description

(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid typically involves the introduction of the tert-butoxycarbonyl group into a cyclopropane ring. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides. This reaction proceeds smoothly under metal-free conditions, involving Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclopropane ring.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often require specific catalysts or reagents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the original compound, while reduction reactions can produce reduced forms with different functional groups.

Scientific Research Applications

(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can influence the compound’s reactivity and binding affinity to biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl esters: Compounds with similar tert-butoxycarbonyl groups but different core structures.

    Cyclopropane derivatives: Compounds with cyclopropane rings substituted with different functional groups.

Uniqueness

(1R,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(1R,2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11+/m0/s1

InChI Key

VVSAYHWSWJIDKR-WRWORJQWSA-N

Isomeric SMILES

CC[C@H]1C[C@@]1(C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CC1(C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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